REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:24])[CH2:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20](Br)=[CH:19][N:18]=3)=[CH:13][CH:12]=2)[CH2:7][CH2:6]1.[NH2:25][C:26]1[CH:27]=[N:28][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:30][CH:31]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH3:1][O:2][C:3](=[O:24])[CH2:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([NH:25][C:26]4[CH:27]=[N:28][C:29]([C:32]([F:35])([F:33])[F:34])=[CH:30][CH:31]=4)=[CH:19][N:18]=3)=[CH:13][CH:12]=2)[CH2:7][CH2:6]1 |f:2.3.4,6.7.8,9.10|
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Name
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|
Quantity
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3.4 g
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Type
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reactant
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Smiles
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COC(CC1CCC(CC1)C1=CC=C(C=C1)C1=NC=C(C=C1)Br)=O
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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NC=1C=NC(=CC1)C(F)(F)F
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Name
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cesium carbonate
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Quantity
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7.1 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
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|
Quantity
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0.42 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
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Name
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|
Quantity
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0.3 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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toluene t-butanol
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C.C(C)(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The suspension was sparged with nitrogen for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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heating for 45 min
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Duration
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45 min
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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Purification by silica gel chromatography
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Name
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Type
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product
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Smiles
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COC(CC1CCC(CC1)C1=CC=C(C=C1)C1=NC=C(C=C1)NC=1C=NC(=CC1)C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |